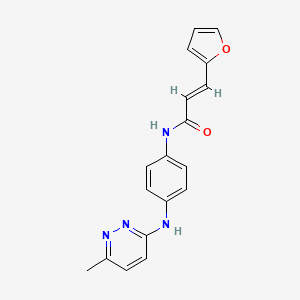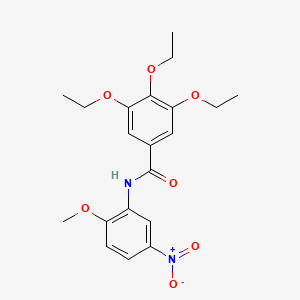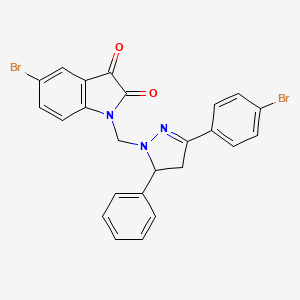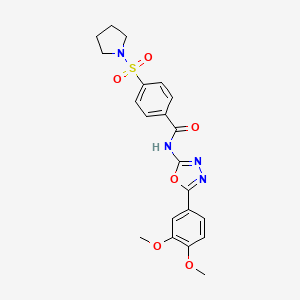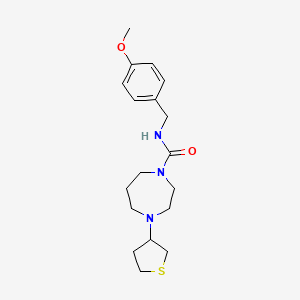
N-(4-methoxybenzyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxybenzyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide is a useful research compound. Its molecular formula is C18H27N3O2S and its molecular weight is 349.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Photolysis and Photoaffinity Probes The photolysis of related diazirine compounds, including those with structural similarities to N-(4-methoxybenzyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide, has been studied in the context of photoaffinity probes. These studies explore the reactions and intermediates formed during photolysis, providing insights into the utility and limitations of similar compounds in biological systems for obtaining primary sequence data (Platz et al., 1991).
Antiproliferative Effects on Cancer Cells Conformationally rigid analogs of aminopyrazole amide scaffolds, which structurally resemble this compound, have been synthesized and studied for their antiproliferative activities against melanoma and hematopoietic cell lines. These compounds have shown competitive antiproliferative activities, suggesting potential applications in cancer research (Kim et al., 2011).
Carboxylic Acid Protection The use of 4-methoxy-α-methylbenzyl alcohol as a protecting group for carboxylic acids demonstrates another potential application of similar compounds. The related studies investigate the hydrolysis and protective capabilities of these compounds, emphasizing their applicability in organic synthesis and chemical transformations (Yoo et al., 1990).
Metal Carbene Precursors in Synthesis Research into metal carbene precursors has explored the use of diazo compounds related to this compound. These studies are significant for understanding the synthetic applications and reactions of such compounds in the presence of metal catalysts (Ren et al., 2017).
Rhodium(II) Carbenes and Asymmetric Synthesis The generation and reactivity of rhodium(II) carbenes from related triazoles have been studied, providing insights into their use in asymmetric synthesis. These compounds demonstrate the potential for the development of novel synthetic methodologies involving carbene intermediates (Zibinsky et al., 2011).
Preferential Crystallization and Receptor Antagonism The synthesis and preferential crystallization of compounds structurally similar to this compound have been investigated, highlighting their potential applications in receptor antagonism and pharmaceutical research (Harada et al., 1997).
Bicyclic σ Receptor Ligands Research into bicyclic σ receptor ligands, including compounds with structural similarities to this compound, has been conducted. These studies focus on the synthesis and biological activity of these ligands, particularly their cytotoxic effects on cancer cells (Geiger et al., 2007).
Electrochemical Properties of Metallophthalocyanines The synthesis and characterization of novel metallophthalocyanines, including compounds related to this compound, have been explored. This research is valuable for understanding the electrochemical and spectroelectrochemical properties of these compounds (Kantekin et al., 2015).
特性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2S/c1-23-17-5-3-15(4-6-17)13-19-18(22)21-9-2-8-20(10-11-21)16-7-12-24-14-16/h3-6,16H,2,7-14H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVJYIYZNDBEHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCCN(CC2)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-({5-[(4-Ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B2594955.png)
![6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2594956.png)
![(2-bromobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate](/img/structure/B2594957.png)
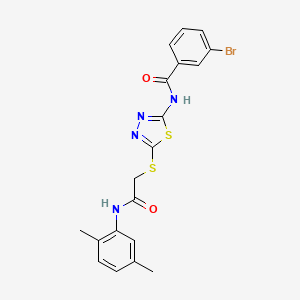
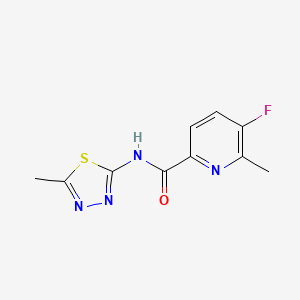
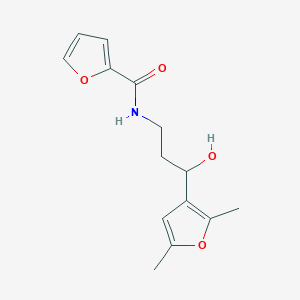
![N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2594963.png)
![5-[(4-Butylphenyl)sulfamoyl]-2,4-dichlorobenzoic acid](/img/structure/B2594968.png)

![2-(2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-3-phenylpropanoic acid](/img/structure/B2594970.png)
